molecular formula C27H31ClN2O3 B11315441 N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11315441
M. Wt: 467.0 g/mol
InChI Key: AXFDWPGKAZEJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a chromene core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the chromene core, the introduction of the pyrrolidine ring, and the attachment of the tert-butylphenyl group. Common synthetic methods include:

    Formation of the Chromene Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrrolidine Ring: This step often involves nucleophilic substitution reactions.

    Attachment of the tert-Butylphenyl Group: This can be done using Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its structural features make it a candidate for studying biological interactions and pathways.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and chromene core play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-3-{[5-methyl-2-({4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}amino)pyrimidin-4-yl]amino}benzenesulfonamide: This compound shares the pyrrolidine ring and tert-butylphenyl group but differs in its core structure.

    2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Similar in having the tert-butylphenyl group but with a different heterocyclic core.

Uniqueness

N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core with a pyrrolidine ring and tert-butylphenyl group

Properties

Molecular Formula

C27H31ClN2O3

Molecular Weight

467.0 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-2-pyrrolidin-1-ylethyl]-6-chloro-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C27H31ClN2O3/c1-17-13-24-20(14-21(17)28)23(31)15-25(33-24)26(32)29-16-22(30-11-5-6-12-30)18-7-9-19(10-8-18)27(2,3)4/h7-10,13-15,22H,5-6,11-12,16H2,1-4H3,(H,29,32)

InChI Key

AXFDWPGKAZEJEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NCC(C3=CC=C(C=C3)C(C)(C)C)N4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.